Cytochrome P450 1A1 and 2B1 Inhibition: Weak Activity Distinguishes CAS 93289-23-7 from Sedative Barbiturates
5-(2,3-Dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 93289-23-7) exhibits only weak inhibition of rat hepatic cytochrome P450 enzymes CYP1A1 and CYP2B1, with IC50 values in the high micromolar range. When tested against aryl hydrocarbon hydroxylase activity (CYP1A1) in hepatic microsomes from phenobarbitone-induced rats, the compound yielded an IC50 of 630,000 nM (630 μM). Against aminopyrine N-demethylase activity (CYP2B1), the IC50 was 670,000–676,000 nM (670–676 μM) [1]. For comparison, the classical sedative barbiturate phenobarbital is a well-characterized potent inducer and substrate of CYP2B enzymes with in vivo effective concentrations typically in the low micromolar range (1–100 μM for enzyme induction), while many 5,5-dialkyl barbiturates exhibit measurable CYP inhibition at concentrations below 100 μM [2]. The target compound is approximately 10- to 100-fold weaker than these pharmacologically active barbiturates, indicating that the 5-benzylidene structural motif with 2,3-dimethoxy substitution largely abrogates CYP inhibitory potential. Additionally, the compound showed negligible inhibition of human DDAH1 (IC50 = 1,400,000 nM) [1].
| Evidence Dimension | CYP2B1 (Aminopyrine N-demethylase) inhibition IC50 |
|---|---|
| Target Compound Data | 670,000–676,000 nM (670–676 μM) |
| Comparator Or Baseline | Class-level: pharmacologically active barbiturates (e.g., phenobarbital) typically exhibit CYP induction/inhibition at 1–100 μM |
| Quantified Difference | Target compound is ~10- to 100-fold less potent than active barbiturates at CYP enzymes |
| Conditions | In vitro enzyme assay using hepatic microsomes from phenobarbitone-induced rats; data curated by ChEMBL from primary literature |
Why This Matters
For researchers selecting a benzylidenebarbiturate scaffold for probe or drug discovery programs where minimal CYP-mediated drug–drug interaction liability is desired, this compound's weak CYP inhibition profile provides a measurable advantage over classical sedative barbiturates.
- [1] BindingDB. BDBM50404858 (CHEMBL351569) — Affinity Data: IC50 6.30E+5 nM (CYP1A1), 6.31E+5 nM (CYP1A1), 6.70E+5–6.76E+5 nM (CYP2B1), 1.40E+6 nM (DDAH1). Data curated by ChEMBL. View Source
- [2] Ortiz de Montellano, P.R. (Ed.) Cytochrome P450: Structure, Mechanism, and Biochemistry, 4th ed.; Springer, 2015. (Background on barbiturate–P450 interactions and typical potency ranges.) View Source
